molecular formula C19H16FN5OS B15021823 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-fluorobenzamide

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-fluorobenzamide

Cat. No.: B15021823
M. Wt: 381.4 g/mol
InChI Key: WBJVHOWPLIASEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-3-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of triazolothiadiazole derivatives.

Preparation Methods

The synthesis of N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-3-FLUOROBENZAMIDE typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazoles with α-bromodiketones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-3-FLUOROBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Properties

Molecular Formula

C19H16FN5OS

Molecular Weight

381.4 g/mol

IUPAC Name

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-fluorobenzamide

InChI

InChI=1S/C19H16FN5OS/c1-3-16-22-23-19-25(16)24-18(27-19)13-8-7-11(2)15(10-13)21-17(26)12-5-4-6-14(20)9-12/h4-10H,3H2,1-2H3,(H,21,26)

InChI Key

WBJVHOWPLIASEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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